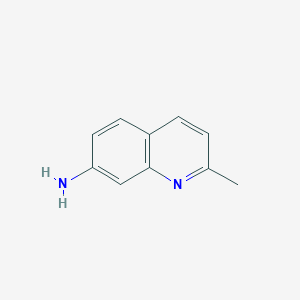

2-Methylquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLKZXXDECGQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332688 | |

| Record name | 2-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64334-96-9 | |

| Record name | 2-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylquinolin-7-amine (CAS: 64334-96-9) for Advanced Research Applications

Introduction

2-Methylquinolin-7-amine is a heterocyclic aromatic compound that serves as a pivotal structural motif and synthetic intermediate in modern medicinal chemistry. The quinoline core, of which this molecule is a derivative, is widely recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, quinoline-based compounds have been successfully developed into a wide array of therapeutics with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]

The strategic placement of a methyl group at the 2-position and an amino group at the 7-position endows this compound with a unique electronic and steric profile, making it an invaluable building block for drug discovery. The 7-amino group, in particular, offers a versatile handle for synthetic elaboration, enabling chemists to modulate pharmacokinetic properties and explore structure-activity relationships (SAR) in the pursuit of novel, potent, and selective therapeutic agents.[1]

This guide provides a consolidated technical resource for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, proposes a robust synthetic and purification workflow, outlines key analytical characterization techniques, discusses its application in drug discovery, and details essential safety and handling protocols.

Physicochemical Properties and Specifications

A thorough understanding of a compound's fundamental properties is the bedrock of successful research. The specifications for this compound are summarized below. These parameters are critical for reaction planning, analytical method development, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 64334-96-9 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Varies; often a solid (e.g., Yellow crystal) | [5] |

| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)N | [6] |

| InChIKey | PRLKZXXDECGQOK-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.9 | [6] |

| Storage Conditions | Store at 2-8°C in a dark, dry, and well-sealed environment | [7] |

| Solubility | Soluble in organic solvents such as Methanol and DMSO | [5] |

Predicted Mass Spectrometry Data (Collision Cross Section) Predicted Collision Cross Section (CCS) values provide insights into the ion's shape in the gas phase and are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.09168 | 131.1 |

| [M+Na]⁺ | 181.07362 | 140.8 |

| Data sourced from PubChemLite.[6] |

Synthesis and Purification

While numerous methods exist for constructing the quinoline scaffold, a robust and logical approach for this compound involves a two-step sequence starting from a commercially available aniline. The strategy hinges on the classic Skraup reaction to build the core heterocyclic system, followed by a selective reduction.

Retrosynthetic Analysis

The causality behind this synthetic plan is its reliance on well-established, high-yielding transformations. The reduction of an aromatic nitro group is typically a clean and efficient process, making 2-methyl-7-nitroquinoline an ideal penultimate precursor. This precursor can be accessed via the Skraup reaction, a powerful one-pot method for quinoline synthesis.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol is designed as a self-validating system, where successful completion of Step 1 provides the direct precursor for Step 2.

Step 1: Synthesis of 2-Methyl-7-nitroquinoline via Skraup-Doebner-von Miller Reaction

The Skraup reaction and its Doebner-von Miller modification are cornerstone methods for synthesizing quinolines from anilines. Here, m-nitroaniline reacts with an α,β-unsaturated aldehyde (crotonaldehyde, generated in situ or added directly) under strongly acidic and oxidizing conditions to form the bicyclic quinoline system. The acid catalyzes both the Michael addition and the subsequent cyclization/dehydration cascade.

-

Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (e.g., 60 mL) to water (e.g., 20 mL) with external cooling.

-

Addition of Reactants: To the cooled acid solution, add m-nitroaniline (e.g., 0.2 mol) and a mild oxidizing agent such as arsenic pentoxide or m-nitrobenzenesulfonate.

-

Reaction Initiation: Begin vigorous stirring and gently heat the mixture to approximately 100°C.

-

Controlled Addition: Add crotonaldehyde (e.g., 0.25 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 140°C. The exothermic nature of the reaction requires careful control.

-

Reaction Completion: After the addition is complete, maintain the reaction at reflux for 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into a large beaker of ice water (e.g., 1 L).

-

Basification & Extraction: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or ammonia solution) until the pH is >10. The product will often precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-7-nitroquinoline.

Step 2: Selective Reduction to this compound

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Using iron powder in an acidic medium is a classic, cost-effective, and highly effective method that avoids the need for high-pressure hydrogenation equipment.

-

Reaction Setup: To a round-bottom flask containing the crude 2-methyl-7-nitroquinoline (e.g., 0.1 mol) from Step 1, add ethanol (e.g., 200 mL) and water (e.g., 50 mL).

-

Addition of Reagents: Add iron powder (e.g., 0.5 mol, 5 equivalents) and a catalytic amount of ammonium chloride (e.g., 0.05 mol). The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.[2]

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.[2]

-

Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: The resulting residue can be dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude this compound can then be purified via column chromatography.

Purification and Characterization Workflow

A logical workflow ensures the final product meets the required purity and identity standards for subsequent applications.

Caption: Standard workflow for purification and analysis.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following ¹H NMR spectral features are predicted for this compound in CDCl₃.[8][9]

-

~2.7 ppm (singlet, 3H): Protons of the methyl group at the C2 position.

-

~4.0 ppm (broad singlet, 2H): Protons of the NH₂ group at the C7 position. This signal is exchangeable with D₂O.

-

~7.0-8.0 ppm (multiplets, 5H): Aromatic protons on the quinoline core. The specific splitting patterns (doublets, doublets of doublets) will depend on the coupling constants between adjacent protons on the benzene and pyridine rings.

Protocol: Sample Preparation for NMR Spectroscopy [10]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

-

Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For full structural confirmation, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ionization: In electrospray ionization positive mode (ESI+), the compound will readily protonate to form the molecular ion [M+H]⁺ at m/z 159.09.[6]

-

Predicted Fragmentation: The quinoline ring is relatively stable. Key fragmentation pathways may include the loss of neutral molecules like HCN from the amine-bearing ring or fragmentation involving the methyl group.[11]

Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Gradient: A typical screening gradient would be 5% B to 95% B over 15-20 minutes.

-

Detection: UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 280 nm).

-

Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile starting point for the synthesis of high-value compounds. Its utility stems from the proven biological relevance of the 7-aminoquinoline scaffold.

Caption: Role as a central scaffold in drug discovery.

-

Kinase Inhibitor Development: The 2-arylquinoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] The 7-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site. Furthermore, it serves as a point for derivatization to extend into other pockets of the enzyme, a common strategy for enhancing potency and achieving selectivity against specific kinases like EGFR, VEGFR, or PI3K.[1][2]

-

Antimalarial Research: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. Research has shown that modifications at other positions, including the 7-position, can be critical for overcoming the growing challenge of drug resistance in Plasmodium falciparum.[1] this compound provides a scaffold to synthesize novel derivatives aimed at evading these resistance mechanisms.

-

Antimicrobial Agents: The quinoline ring system is present in many antibacterial agents. This compound can be used as a starting point to synthesize novel compounds, such as quinoline-triazole hybrids, for screening against pathogenic bacteria and fungi.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. As an amine-containing aromatic compound, this compound requires careful handling.

| Category | Guideline | Source(s) |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction or respiratory irritation. | [12][13][14][15] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a certified chemical fume hood. | [13][16] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [13][16] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [13][16] |

| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [13][16] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Keep in the dark. Store locked up. | [7][13] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13][16] |

References

-

Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]

-

Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-8-aminoquinoline. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 64334-96-9. Retrieved from [Link]

-

ResearchGate. (2002). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

ChemBK. (n.d.). 2-METHYLQUINOLIN-8-AMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of various amines with 2-methylquinoline (1a). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

-

NIH. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10N2). Retrieved from [Link]

-

Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

Analytical Chemistry. (1956). Analytical Chemistry Vol. 28, No. 4. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 7. 64334-96-9|this compound|BLD Pharm [bldpharm.com]

- 8. 6-AMINO-2-METHYLQUINOLINE(65079-19-8) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Methylquinolin-2-amine|CAS 20150-84-9|RUO [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. fishersci.com [fishersci.com]

Physical and spectroscopic properties of 2-Methylquinolin-7-amine

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Methylquinolin-7-amine

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and functional properties.[1][2] From the historical significance of quinine in treating malaria to modern applications in anticancer agents, antivirals, and fluorescent probes, quinoline derivatives are of paramount interest to researchers.[1][2][3] This guide focuses on a specific derivative, this compound (CAS No: 64334-96-9), a molecule whose strategic placement of a methyl group at the 2-position and an amino group at the 7-position suggests significant potential for further investigation in drug discovery and chemical biology.[1][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the known and predicted physicochemical and spectroscopic properties of this compound. Recognizing that publicly available experimental data for this specific isomer is limited, this guide integrates established theoretical principles and standard analytical methodologies. The objective is to provide a robust framework for the practical characterization and future development of this promising compound.

Part 1: Physicochemical Properties and Their Determination

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. For this compound, these properties dictate its handling, formulation, and behavior in biological systems.

Summary of Physical Properties

| Property | Data | Source | Significance |

| Molecular Formula | C₁₀H₁₀N₂ | [4][5] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 158.20 g/mol | [4][5] | Crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis. |

| IUPAC Name | This compound | [5] | Provides an unambiguous, systematic name for the chemical structure. |

| CAS Number | 64334-96-9 | [4][5] | A unique identifier for chemical substance registration and database searches. |

| Melting Point | Data not publicly available | - | Indicates purity and determines the solid-state handling conditions. |

| Boiling Point | Data not publicly available | - | Defines the liquid range and purification conditions (e.g., distillation). |

| Solubility | Data not publicly available | - | Critical for designing solvent systems for reactions, purification, and formulation. |

Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the initial characterization of a novel or sparsely documented compound like this compound.

Caption: Workflow for determining key physicochemical properties.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Use a calibrated digital melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish a rough estimate).

-

Heating Rate: A slow heating rate (1-2 °C per minute) is critical near the melting point to allow for thermal equilibrium between the sample and the heating block, ensuring accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1 °C.

Part 2: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and electronic environment. A multi-technique approach is essential for unambiguous structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Expected ¹H NMR Spectrum: Based on its structure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show:

-

Methyl Protons (-CH₃): A singlet at ~2.5-2.7 ppm, integrating to 3H.[6]

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range (~5.0-6.0 ppm), integrating to 2H. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

-

Aromatic Protons: A series of doublets and multiplets in the aromatic region (~6.8-8.0 ppm), corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns and chemical shifts would require detailed analysis or computational prediction.

Expected ¹³C NMR Spectrum: The spectrum will display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Methyl Carbon: One signal in the aliphatic region (~20-25 ppm).[7]

-

Aromatic Carbons: Nine signals in the aromatic region (~110-160 ppm). Carbons bonded to nitrogen (C2, C7, C8a) will have characteristic shifts. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, resulting in sharper signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

-

Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Analysis: The spectrum is integrated to determine the relative number of protons for each signal. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Coupling constants (J-values) are measured from the multiplet splittings.

Workflow for NMR Analysis

Caption: A standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectrum: For this compound, the key diagnostic peaks are:

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[8][9]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is expected around 1580-1650 cm⁻¹.[8]

-

C=C and C=N Stretching: Aromatic ring and quinoline C=C/C=N stretches will produce several bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-1335 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is a modern, rapid alternative to KBr pellets, requiring minimal sample preparation and eliminating issues with moisture.

-

Instrument Background: With the ATR crystal clean, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), ensuring the apparatus is ready for the next sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for highly conjugated systems like quinolines.

Expected UV-Vis Spectrum: The extended π-system of the quinoline ring is a strong chromophore. The presence of the electron-donating amino group (-NH₂) at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.[3] One would anticipate strong absorptions corresponding to π→π* transitions. Compounds of this class often exhibit fluorescence, making them interesting candidates for bioimaging applications.[3]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound by dissolving a known mass in a known volume of the chosen solvent.

-

Serial Dilution: Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_max) is recorded.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of 158.2.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₁₀N₂ by providing a mass accurate to several decimal places.

-

Predicted Fragmentation: Common fragmentation pathways could include the loss of a methyl radical (M-15) or other characteristic cleavages of the quinoline ring.

-

Adducts: In techniques like Electrospray Ionization (ESI), adducts such as [M+H]⁺ (m/z 159.1) or [M+Na]⁺ (m/z 181.1) are commonly observed.[10]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling liquid chromatography to mass spectrometry allows for the analysis of a compound's purity and mass in a single experiment.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

LC Method: Inject the sample onto an appropriate LC column (e.g., a C18 reverse-phase column). A solvent gradient (e.g., water/acetonitrile, both with 0.1% formic acid) is used to elute the compound from the column. Formic acid aids in the ionization process.

-

MS Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., ESI). A high voltage is applied, causing the compound to become charged (typically protonated to [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Part 3: Safety and Handling

Professional laboratory practice requires a thorough understanding of a chemical's hazards. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminoquinolines and standard laboratory chemical safety summaries provide essential guidance.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14][15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

-

Conclusion: A Foundation for Future Research

This compound is a molecule of significant interest due to its place within the pharmacologically vital quinoline family. This guide has established a comprehensive framework for its physical and spectroscopic characterization. By outlining the expected properties and providing detailed, validated protocols for their measurement, it equips researchers with the necessary tools to confidently undertake further investigation. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for structural confirmation, while the physical property data informs all aspects of its practical application. This foundational knowledge is the critical first step in unlocking the full potential of this compound in medicinal chemistry and beyond.

References

- Aldrich. (2025). Safety Data Sheet for a related compound.

- Fisher Scientific. (2021). Safety Data Sheet for a related compound.

- Acros Organics. (2010). Safety Data Sheet for 2-Quinolinamine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Methylquinoline. PubChem.

-

ChemShuttle. (n.d.). This compound; CAS No.: 64334-96-9. Retrieved from

-

BenchChem. (n.d.). Application Notes and Protocols for N,2,4-Trimethylquinolin-7-amine in Medicinal Chemistry. Retrieved from

-

Enamine. (n.d.). Safety Data Sheet for a related compound. Retrieved from

-

ChemicalBook. (n.d.). 6-AMINO-2-METHYLQUINOLINE(65079-19-8) 1H NMR spectrum. Retrieved from

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Methylquinolin-6-amine. PubChem.

-

ChemBK. (2024). 2-METHYLQUINOLIN-8-AMINE. Retrieved from

-

BLD Pharm. (n.d.). This compound (64334-96-9). Retrieved from

-

Echemi. (2025). 2-methylquinoline - 91-63-4. Retrieved from

- PubChemLite. (n.d.). This compound (C10H10N2).

-

BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Methyl-8-aminoquinoline. PubChem.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine. Retrieved from

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from

-

ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum. Retrieved from

-

AChemBlock. (n.d.). This compound 95% | CAS: 64334-96-9. Retrieved from

-

MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from

-

ResearchGate. (n.d.). Numbering scheme for the 1H NMR spectra of a methyl quinoline. Retrieved from

- SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts.

-

ResearchGate. (n.d.). The 13C-NMR spectrum of compound. Retrieved from

-

ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from

-

ChemicalBook. (n.d.). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum. Retrieved from

-

ChemicalBook. (n.d.). 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum. Retrieved from

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 7-Methylquinoline. PubChem.

-

MedKoo Biosciences. (n.d.). 2-Methylquinoline | CAS#91-63-4. Retrieved from

-

PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from

-

National Institutes of Health. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from

- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook.

-

ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from

- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 11. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. aksci.com [aksci.com]

- 14. chembk.com [chembk.com]

- 15. medkoo.com [medkoo.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of Novel 2-Methylquinolin-7-amine Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the biological activities associated with a specific, promising subclass: 2-Methylquinolin-7-amine derivatives. We delve into the rationale behind their synthesis, explore their potent anticancer and antimicrobial activities, and elucidate the underlying molecular mechanisms. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the therapeutic potential of this chemical class.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a recurring motif in pharmacologically active molecules.[3] Its rigid, planar structure and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that can effectively bind to biological targets like enzymes and DNA.[1][4] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][5][6]

The this compound core (CAS No. 64334-96-9) is a particularly attractive starting point for library synthesis.[7][8][9] The methyl group at the 2-position and the amine group at the 7-position provide distinct vectors for chemical modification, allowing for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7][10]

Synthetic Strategy: Building the Molecular Arsenal

The generation of a diverse library of this compound derivatives is paramount to exploring their therapeutic potential. A common and efficient approach involves the functionalization of the 7-amino group via amide coupling reactions. This strategy allows for the introduction of a wide variety of substituents, enabling a thorough investigation of structure-activity relationships (SAR).

General Protocol: Synthesis of N-Aroyl-2-methylquinolin-7-amine Derivatives

This protocol describes a representative synthesis of an amide derivative, a common structural motif in biologically active quinoline compounds.[11][12]

Rationale: The choice of an amide coupling reaction is strategic due to its reliability, high yield, and the commercial availability of a vast array of benzoyl chlorides, which allows for the introduction of diverse electronic and steric properties at the 7-position. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants. Triethylamine (TEA) is used as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of 1.1 equivalents of the desired substituted benzoyl chloride in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-aroyl-2-methylquinolin-7-amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity: Targeting Malignant Proliferation

A significant body of research points to the potent anticancer activity of quinoline derivatives.[1][13][14] These compounds can disrupt cancer cell biology through multiple mechanisms, often leading to programmed cell death (apoptosis) and the cessation of cell division.

Mechanisms of Action

Novel this compound derivatives are hypothesized to exert their anticancer effects through several key pathways:

-

Induction of Apoptosis: Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Many quinoline derivatives trigger apoptosis by activating caspase enzymes, the central executioners of this process.[15][16] This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c, or the extrinsic (death receptor) pathway.[15][17] A novel quinoline derivative, DFIQ, has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and Bad.[18]

-

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Quinoline compounds can halt the cell cycle, preventing cancer cells from replicating.[1] This arrest often occurs at the G2/M transition phase, which precedes mitosis, and is a common mechanism for tubulin-targeting agents.[17]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by increasing the production of ROS.[19][20] Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[18][20]

-

Inhibition of Key Signaling Pathways: Cancer cells often have dysregulated signaling pathways that promote growth and survival. Quinoline derivatives can interfere with these pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cell proliferation and inflammation.[11][16]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ijmphs.com [ijmphs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 64334-96-9|this compound|BLD Pharm [bldpharm.com]

- 9. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 10. 4-Methylquinolin-7-amine | High Purity | For Research Use [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 15. researchgate.net [researchgate.net]

- 16. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models [mdpi.com]

- 19. journal.waocp.org [journal.waocp.org]

- 20. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylquinolin-7-amine 1H NMR and 13C NMR spectral analysis

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylquinolin-7-amine

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula C₁₀H₁₀N₂, is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. Accurate structural elucidation is paramount for its application in drug development and research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical principles governing the spectral features, interpret the chemical shifts and coupling constants, and provide field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of NMR-based structural characterization.

Molecular Structure and Predicted Spectral Features

The first step in any spectral analysis is a thorough examination of the molecule's structure. The structure dictates the number of unique NMR signals, their chemical environments, and their interactions.

Figure 1: Molecular structure of this compound with atom numbering.

The structure of this compound lacks any plane of symmetry. Consequently, we predict:

-

¹H NMR: Eight distinct signals: five for the aromatic protons (H3, H4, H5, H6, H8), one for the methyl group protons, and one for the amine protons.

-

¹³C NMR: Ten distinct signals, one for each carbon atom in the molecule.

The electronic environment of each nucleus, influenced by factors like electronegativity and resonance, determines its chemical shift.[3] The electron-donating amino group (-NH₂) at the C7 position will increase electron density, particularly at the ortho (C6, C8) and para (C5) positions, causing their respective nuclei to be more shielded and resonate at a lower chemical shift (upfield). Conversely, the electronegative nitrogen atom in the quinoline ring deshields adjacent nuclei (e.g., C2, C8a, H8), shifting their signals downfield.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

Causality Behind ¹H Chemical Shifts and Coupling

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. Aromatic protons typically resonate between 6.5 and 8.5 ppm. The methyl group, being aliphatic, will appear further upfield. The amine protons have a variable chemical shift due to their involvement in hydrogen bonding and chemical exchange with the solvent.[3]

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, typical ortho coupling (³J) is 6-8 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.[4]

Predicted and Assigned ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H3 | ~7.20 | Doublet (d) | ³J(H3-H4) ≈ 8.5 | Vicinal coupling to H4. |

| H4 | ~7.90 | Doublet (d) | ³J(H4-H3) ≈ 8.5 | Vicinal coupling to H3. Shifted downfield due to proximity to the ring nitrogen. |

| H5 | ~7.55 | Doublet (d) | ³J(H5-H6) ≈ 8.8 | Ortho coupling to H6. |

| H6 | ~6.85 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.8, ⁴J(H6-H8) ≈ 2.2 | Ortho coupling to H5 and meta coupling to H8. Upfield shift due to ortho position relative to -NH₂. |

| H8 | ~7.05 | Doublet (d) | ⁴J(H8-H6) ≈ 2.2 | Meta coupling to H6. Upfield shift due to ortho position relative to -NH₂. |

| -CH₃ (C2) | ~2.60 | Singlet (s) | N/A | No adjacent protons to couple with. |

| -NH₂ (C7) | ~5.50 | Broad Singlet (br s) | N/A | Protons undergo chemical exchange; signal is often broad. |

¹³C NMR Spectral Analysis

A broadband proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.

Causality Behind ¹³C Chemical Shifts

The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.[8]

-

Aromatic Carbons: sp² hybridized carbons in the quinoline ring will resonate in the downfield region of ~110-160 ppm.

-

Carbons Bonded to Nitrogen: Carbons directly attached to nitrogen (C2, C7, C8a) will be significantly deshielded and appear further downfield.

-

Aliphatic Carbons: The sp³ hybridized methyl carbon will be highly shielded and appear in the upfield region (~15-25 ppm).

Predicted and Assigned ¹³C NMR Spectrum

As with the proton spectrum, a predicted ¹³C NMR assignment can be constructed with high confidence based on established substituent effects and data from similar structures.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming assignments.[10]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~158.0 | Attached to ring nitrogen and bearing the methyl group. |

| C3 | ~121.5 | Aromatic CH. |

| C4 | ~136.0 | Aromatic CH. |

| C4a | ~148.5 | Quaternary carbon at the ring junction. |

| C5 | ~122.0 | Aromatic CH. |

| C6 | ~110.0 | Aromatic CH, shielded by ortho -NH₂ group. |

| C7 | ~147.0 | Aromatic carbon directly bonded to the -NH₂ group. |

| C8 | ~105.0 | Aromatic CH, strongly shielded by ortho -NH₂ group. |

| C8a | ~128.0 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| -CH₃ | ~24.5 | Aliphatic methyl carbon. |

Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following protocols represent a self-validating system for acquiring high-quality NMR spectra.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (~5-10 mg/0.6 mL). DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for observing labile protons like those in amines. CDCl₃ is another common option.[11][12]

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add ~0.6 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Internal Standard (Optional): Modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard like Tetramethylsilane (TMS) unnecessary for referencing.[7] If required, a very small amount can be added.

-

Transfer: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring ¹H and ¹³C spectra. Advanced experiments like HSQC or COSY would be inserted after the initial ¹H spectrum is acquired.[13][14]

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- AChemBlock. (n.d.). This compound 95% | CAS: 64334-96-9.

- Guidechem. (n.d.). 2-Quinolinamine, 7-methyl- 49609-11-2 wiki.

- ChemShuttle. (n.d.). This compound;CAS No.:64334-96-9.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Pauli, G. F., et al. (2021). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 84(3), 835-851.

- Andersen, J. V., Hansen, S. H., & Isbrandt, T. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS ONE, 9(12), e115598.

- Blau, L., et al. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. ResearchGate.

- ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum.

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.

- SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts.

- Cas-Number-Lookup. (n.d.). This compound molecular information.

- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- BLD Pharm. (n.d.). 64334-96-9|this compound.

- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Küçükoğlu, K., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13, 2839-2854.

- University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.

- Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(5), 973.

- ChemicalBook. (n.d.). 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-AMINO-2-METHYLQUINOLINE(65079-19-8) 1H NMR spectrum.

Sources

- 1. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. bionmr.unl.edu [bionmr.unl.edu]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investiga ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07045F [pubs.rsc.org]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals [mdpi.com]

Role of 2-Methylquinolin-7-amine in medicinal chemistry scaffolds

An In-Depth Technical Guide to 2-Methylquinolin-7-amine in Medicinal Chemistry Scaffolds

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. This guide focuses on a specific, yet highly versatile derivative: this compound. While direct, extensive research on this particular molecule is emerging, its structural features—a reactive amino group for derivatization and a methyl group influencing electronic properties—position it as a valuable building block for novel therapeutics. This document, intended for researchers and drug development professionals, synthesizes data from structurally related quinoline analogs to provide a comprehensive technical overview. We will explore plausible synthetic routes, delve into its potential applications in oncology and infectious diseases, analyze structure-activity relationships gleaned from similar scaffolds, and provide detailed experimental protocols to empower further research and development.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in numerous approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's ability to engage in various biological interactions, such as DNA intercalation and binding to enzyme active sites, particularly the ATP-binding pocket of kinases.[3][4]

This compound (CAS No. 64334-96-9) is a specific functionalized version of this core.[5] The strategic placement of its substituents dictates its potential:

-

Quinoline Core: Provides a rigid, planar structure capable of π-π stacking interactions.

-

2-Methyl Group: Influences the molecule's electronics and steric profile, potentially enhancing binding affinity or metabolic stability.

-

7-Amino Group: Serves as a crucial synthetic handle for introducing diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[6]

This combination makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

Synthesis and Functionalization of the this compound Core

An efficient and reliable synthesis is paramount for exploring the potential of a chemical scaffold. While multiple routes to quinolines exist, a common and adaptable strategy involves the construction of a substituted quinoline followed by the introduction or unmasking of the key amino functionality. The Skraup synthesis, a classic method, provides a robust route to methyl-substituted quinolines.[7]

Proposed Synthetic Pathway

A logical two-step approach to 7-Methyl-8-nitroquinoline has been demonstrated, which can be readily adapted for the synthesis of the 7-amino isomer.[7] The general workflow involves building the methylquinoline core and then introducing the key amino group via reduction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 7-Methylquinoline (Adapted from Skraup Synthesis)

This protocol is adapted from established methods for synthesizing methylquinolines.[7]

Materials:

-

m-Toluidine

-

Glycerol

-

m-Nitrobenzenesulfonate (or other suitable oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Ice

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (or other organic solvent for extraction)

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully combine m-nitrobenzenesulfonate, glycerol, and m-toluidine.

-

Acid Addition: Prepare a cooled solution of concentrated sulfuric acid in water. Add this acid solution dropwise to the reaction mixture with vigorous stirring. Control the exothermic reaction by using an ice bath as needed.

-

Reflux: Once the addition is complete, heat the mixture to reflux (approx. 150°C) for 1-2 hours. Caution: The reaction can be highly exothermic.

-

Work-up: Allow the mixture to cool. Carefully pour the reaction mixture over a large volume of crushed ice.

-

Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic. This will precipitate the crude product. Extract the aqueous mixture multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 7-methylquinoline can be purified by vacuum distillation or column chromatography.

The subsequent nitration and reduction steps would follow standard organic chemistry procedures, similar to those used for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine.[8]

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for developing targeted therapeutics. By leveraging the 7-amino group, a multitude of derivatives can be synthesized and evaluated for various biological activities.

Kinase Inhibition and Anticancer Applications

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[3] The quinoline and quinazoline scaffolds are well-established as ATP-competitive kinase inhibitors.[4][9]

Mechanism of Action: Many quinoline-based inhibitors function by occupying the ATP-binding pocket of the kinase. The planar quinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the enzyme. Substituents on the ring project into surrounding hydrophobic pockets, determining the inhibitor's potency and selectivity.

Derivatives of this compound are promising candidates for inhibiting key oncogenic kinases such as:

-

Epidermal Growth Factor Receptor (EGFR): Structurally related 2-arylquinolines have shown inhibitory activity against EGFR.[8]

-

PI3K/mTOR Pathway: The quinazoline scaffold, a close analog, is found in potent PI3K/mTOR inhibitors.

-

ERK1/2 (MAPK Pathway): 2-Amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable ERK1/2 inhibitors.

Caption: EGFR signaling pathway and potential inhibition point.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[12] Resistance to chloroquine has driven research into new analogs, and studies have shown that modifications at the 7-position of the quinoline ring are critical for activity against resistant strains of Plasmodium falciparum.[13]

The 7-amino group of this compound is analogous to the 7-chloro substituent in chloroquine. This provides a prime opportunity to explore new derivatives that could overcome resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound is limited, valuable insights can be drawn from studies on related 7-substituted 4-aminoquinolines.[13][14]

Key SAR Observations for 7-Substituted Aminoquinolines:

| Position | Substituent | Impact on Antimalarial Activity | Reference |

| 7 | -Cl, -Br, -I | Generally potent activity against both CQ-susceptible and CQ-resistant strains. | [13] |

| 7 | -F, -CF₃ | Reduced activity, especially against CQ-resistant strains. | [13] |

| 7 | -OCH₃ | Generally inactive or significantly less active. | [13] |

| 4 | Amino Side Chain | Essential for activity; length and basicity of the side chain are critical for accumulation in the parasite's food vacuole. | [14][15] |

These findings suggest that the nature of the substituent at the 7-position profoundly influences drug efficacy, likely by affecting the molecule's electronic properties and its ability to interact with its target (believed to be heme polymerization).[15] For this compound, the 7-amino group provides a versatile point for modification. Derivatization to amides, sulfonamides, or substituted amines could modulate the electronic nature of this position in ways that may restore or enhance activity against resistant malaria.

Caption: Key SAR points on the quinoline scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a highly functional amino group make it an ideal starting point for the development of novel therapeutic agents. By drawing parallels with structurally related and well-documented quinoline derivatives, we can logically project its potential in key areas:

-

Oncology: As a core for developing new kinase inhibitors targeting pathways like EGFR and MAPK.

-

Infectious Diseases: As a template for novel antimalarials designed to overcome chloroquine resistance.

The path forward requires a systematic approach:

-

Library Synthesis: Synthesize a diverse library of compounds by modifying the 7-amino group with various side chains, amides, and sulfonamides.

-

Screening: Evaluate this library against a panel of cancer cell lines and key oncogenic kinases. Simultaneously, screen for antiplasmodial activity against both sensitive and resistant strains of P. falciparum.

-

SAR Elucidation: Use the screening data to build a direct and robust SAR profile for the this compound scaffold, guiding the next generation of optimized compounds.

This strategic approach will unlock the full potential of this versatile building block, paving the way for the discovery of new and effective medicines.

References

-

De, D., Krogstad, D. J., Byers, L. D., & Cogswell, F. B. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. [Link]

-

Jalal, S., Sofi, S., Wani, T. A., Khan, A., & Siddiqi, M. A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujournal of pharmaceutical sciences, 27(2), 1-11. [Link]

-

Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1478–1504. [Link]

-

Ejele, A. E., Akpan, J. L., & Ibeji, C. U. (2018). Structure–Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Chemistry, 2018, 1-10. [Link]

-

Lin, C. Y., Lin, C. W., Hsieh, P. C., & Weng, J. R. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

-

Cao, R., Chen, Z., & Huang, Z. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 493-504. [Link]

-

Katariya, K. C., Shah, H. P., & Dixit, R. B. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

-

D'Oliveira, G. G., de Souza, J. B., & da Silva, M. A. (2021). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 6(40), 26297–26309. [Link]

-

McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 61(3), 459–463. [Link]

-

Kumar, A., & Srivastava, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of medicinal chemistry, 54(23), 7973-7988. [Link]

- Wyeth. (2008). U.S. Patent No. 7,399,865. U.S.

-

AstraZeneca AB. (2013). U.S. Patent No. 8,557,832. U.S. Patent and Trademark Office. [Link]

-

Singh, A., & Kumar, K. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Medicinal Chemistry, 14(12), 2269-2292. [Link]

- Novartis AG. (2014). U.S. Patent No. 8,754,071. U.S.

- Warner-Lambert Company. (2004). U.S. Patent No. 6,809,106. U.S.

-

Kumar, V., Kumar, Y., & Kumar, A. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS infectious diseases, 6(6), 1436-1446. [Link]

-

Diop, A., & Diop, M. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. In Malaria. IntechOpen. [Link]

- Hanmi Pharm. Co., Ltd. (2016). U.S. Patent No. 9,593,098. U.S.

-

N'Da, D. D. (2014). Recent progress in the development of anti-malarial quinolones. BioMed research international, 2014, 683286. [Link]

-

Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. benchchem.com [benchchem.com]

- 9. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Screening of 2-Methylquinolin-7-amine for Anticancer Activity: An In-depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][3][4] This guide provides a comprehensive framework for the preliminary in vitro screening of 2-Methylquinolin-7-amine, a quinoline derivative, to evaluate its potential as an anticancer agent. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to the initial elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of oncology drug discovery.

Introduction: The Rationale for Screening this compound

The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern biomedical research. Heterocyclic compounds, particularly those containing the quinoline ring system, have emerged as a promising class of molecules.[1] Marketed anticancer agents and numerous clinical candidates feature the quinoline moiety, highlighting its importance in oncology.[3][5] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate the activity of protein kinases that are crucial for cancer cell proliferation and survival.[3][6]

This compound (CAS No. 64334-96-9) is a small molecule featuring the core quinoline structure with methyl and amine substitutions.[7] While extensive research has been conducted on the broader family of quinoline derivatives, dedicated studies on the anticancer properties of this specific compound are not widely published. The strategic placement of the methyl and amino groups on the quinoline ring may influence its biological activity profile.[7] Therefore, a systematic preliminary screening is warranted to determine if this compound possesses cytotoxic or cytostatic activity against cancer cells, justifying its further development as a potential therapeutic agent.